4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of the bromine atom to the benzene ring.
Furan-2-ylmethylation: Attachment of the furan-2-ylmethyl group to the nitrogen atom.
Trimethoxybenzylation: Introduction of the 3,4,5-trimethoxybenzyl group to the nitrogen atom.
Amidation: Formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(furan-2-ylmethyl)benzamide: Lacks the trimethoxybenzyl group.
N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the bromine atom.
4-bromo-N-(3,4,5-trimethoxybenzyl)benzamide: Lacks the furan-2-ylmethyl group.
Uniqueness
4-bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of its bromine atom, furan ring, and trimethoxybenzyl group, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H22BrNO5 |
---|---|
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
4-bromo-N-(furan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H22BrNO5/c1-26-19-11-15(12-20(27-2)21(19)28-3)13-24(14-18-5-4-10-29-18)22(25)16-6-8-17(23)9-7-16/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
DMSQEBNYAZPIPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.